N-Cbz-O5-methyl-L-glutamic acid succinimido ester
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Z-GLU(OME)-OSU can be synthesized through the esterification of N-Carbobenzyloxy-L-glutamic acid with methanol in the presence of a catalyst . The reaction typically involves the use of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester product .
Industrial Production Methods
Industrial production of Z-GLU(OME)-OSU follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product . The final product is purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Z-GLU(OME)-OSU undergoes various chemical reactions, including:
Esterification: Formation of esters through reaction with alcohols.
Hydrolysis: Breakdown of the ester bond in the presence of water or aqueous acids/bases.
Substitution: Replacement of functional groups in the molecule with other groups.
Common Reagents and Conditions
Esterification: Methanol and dicyclohexylcarbodiimide (DCC) as a dehydrating agent.
Hydrolysis: Aqueous acids or bases such as hydrochloric acid or sodium hydroxide.
Substitution: Various nucleophiles depending on the desired substitution.
Major Products Formed
Esterification: Formation of methyl esters.
Hydrolysis: Formation of N-Carbobenzyloxy-L-glutamic acid and methanol.
Substitution: Formation of substituted derivatives of Z-GLU(OME)-OSU.
Scientific Research Applications
Z-GLU(OME)-OSU has a wide range of applications in scientific research:
Chemistry: Used as a reagent in peptide synthesis and other organic synthesis reactions.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development and delivery systems.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Z-GLU(OME)-OSU involves its interaction with specific molecular targets, such as enzymes and proteins . The compound can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of the enzyme . The pathways involved in its mechanism of action depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
N-Carbobenzyloxy-L-glutamic acid: A precursor in the synthesis of Z-GLU(OME)-OSU.
N-Carbobenzyloxy-L-glutamic acid di-tert-butyl ester: Another ester derivative used in peptide synthesis.
N-Carbobenzyloxy-L-aspartic acid 1-methyl ester: A similar compound with a different amino acid backbone.
Uniqueness
Z-GLU(OME)-OSU is unique due to its specific ester functional group, which makes it particularly useful in peptide synthesis and other organic reactions . Its stability and reactivity under various conditions also contribute to its widespread use in scientific research .
Properties
IUPAC Name |
1-O-(2,5-dioxopyrrolidin-1-yl) 5-O-methyl 2-(phenylmethoxycarbonylamino)pentanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O8/c1-26-16(23)10-7-13(17(24)28-20-14(21)8-9-15(20)22)19-18(25)27-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,19,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXKKWKDZNDBAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC(C(=O)ON1C(=O)CCC1=O)NC(=O)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O8 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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